molecular formula C24H33N3O2 B10867990 11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Katalognummer: B10867990
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: BRLWVABCSOBCIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo-diazepine family. This compound is notable for its potential pharmacological properties, particularly in the realm of central nervous system (CNS) activity. It is structurally characterized by a dibenzo-diazepine core with various substituents that contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Dibenzo-diazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo-diazepine core. This can be achieved through a condensation reaction between an ortho-diamine and a diketone under acidic or basic conditions.

    Introduction of Substituents: The ethyl and dimethyl groups are introduced via alkylation reactions. For instance, ethylation can be performed using ethyl halides in the presence of a strong base like sodium hydride.

    Attachment of the Piperidinoethyl Group: The piperidinoethyl moiety is typically introduced through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with an appropriate electrophile, such as a halogenated ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings and the piperidinoethyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the specific substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzo-diazepines and their derivatives.

Biology

Biologically, this compound is of interest due to its potential CNS activity. It has been investigated for its anxiolytic and antioxidant properties .

Medicine

In medicine, the compound’s potential as an anxiolytic agent has been explored. It has shown promise in preclinical studies for its ability to modulate GABA receptors, which are crucial for CNS function .

Industry

Industrially, the compound could be used as a precursor for the synthesis of other pharmacologically active molecules. Its unique structure makes it a valuable starting material for drug development.

Wirkmechanismus

The compound exerts its effects primarily through interaction with GABA receptors in the CNS. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The exact molecular pathways involved include modulation of ion channel activity and neurotransmitter release.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diazepam: Another member of the benzodiazepine family, widely used as an anxiolytic and sedative.

    Lorazepam: Similar in structure and function, used for its anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant and anxiolytic effects.

Uniqueness

11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct pharmacological properties. Its combination of ethyl, dimethyl, and piperidinoethyl groups differentiates it from other benzodiazepines, potentially offering a different profile of activity and side effects.

Eigenschaften

Molekularformel

C24H33N3O2

Molekulargewicht

395.5 g/mol

IUPAC-Name

6-ethyl-9,9-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H33N3O2/c1-4-19-23-18(14-24(2,3)15-21(23)28)25-17-10-6-7-11-20(17)27(19)16-22(29)26-12-8-5-9-13-26/h6-7,10-11,19,25H,4-5,8-9,12-16H2,1-3H3

InChI-Schlüssel

BRLWVABCSOBCIZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.